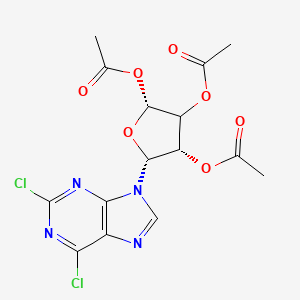
RXFP1 receptor agonist-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RXFP1 receptor agonist-5 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor (GPCR) that plays a significant role in reproductive and cardiovascular physiology. The activation of RXFP1 by its agonists, such as this compound, leads to various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXFP1 receptor agonist-5 involves the fusion of relaxin-2 with an antibody Fc fragment. This fusion increases the serum half-life of the hormone while maintaining its ability to activate the RXFP1 receptor . The synthetic route typically involves protein engineering techniques to optimize the fusion and ensure potent agonist activity both in vitro and in vivo .
Industrial Production Methods
Industrial production of this compound involves large-scale expression and purification of the engineered protein. This process includes the use of heterologous cell systems, such as Sf9 cells, and modern biochemical and genetic tools to prepare various receptor constructs suitable for functional and biophysical studies .
Chemical Reactions Analysis
Types of Reactions
RXFP1 receptor agonist-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which retain their ability to activate the RXFP1 receptor .
Scientific Research Applications
RXFP1 receptor agonist-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study GPCR activation and signaling pathways.
Medicine: Explored as a potential therapeutic for heart failure, fibrotic conditions, and other diseases due to its vasodilatory, angiogenic, and anti-inflammatory properties
Industry: Utilized in the development of new drugs targeting RXFP1 and related GPCRs.
Mechanism of Action
RXFP1 receptor agonist-5 exerts its effects by binding to the RXFP1 receptor, a multi-domain GPCR with an ectodomain consisting of an LDLa module and leucine-rich repeats. The binding of this compound to RXFP1 leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway . These pathways result in vasodilation, angiogenesis, extracellular matrix remodeling, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to RXFP1 receptor agonist-5 include:
Relaxin H2: A clinically relevant peptide agonist for RXFP1 with similar therapeutic properties.
ML290: A small molecule agonist of RXFP1 that activates the receptor through an allosteric site.
B7-33: A functionally selective agonist of RXFP1 that prevents or reverses organ fibrosis and dysfunction.
Uniqueness
This compound is unique due to its engineered fusion with an antibody Fc fragment, which significantly increases its serum half-life while maintaining potent agonist activity. This makes it a promising candidate for therapeutic applications in chronic conditions where continuous or repeated administration is required .
Properties
Molecular Formula |
C30H23F6N3O7 |
|---|---|
Molecular Weight |
651.5 g/mol |
IUPAC Name |
6-[[5-[(3aS,6aS)-5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-2,2-difluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C30H23F6N3O7/c1-43-22-5-2-14(26-17-6-13(12-40)7-23(17)46-39-26)8-18(22)28(42)38-21-11-25-24(44-30(35,36)45-25)10-16(21)27(41)37-15-3-4-20(31)19(9-15)29(32,33)34/h2-5,8-11,13,17,23,40H,6-7,12H2,1H3,(H,37,41)(H,38,42)/t13?,17-,23+/m1/s1 |
InChI Key |
CXTKFMSPNRTKLY-NHEFXHNWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NO[C@@H]3[C@H]2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


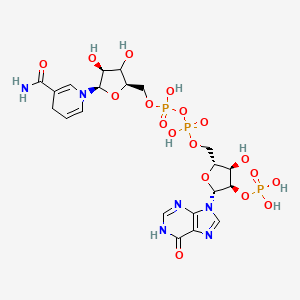
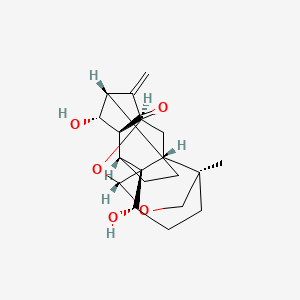
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)


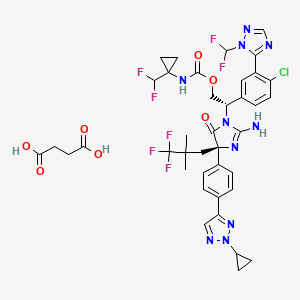
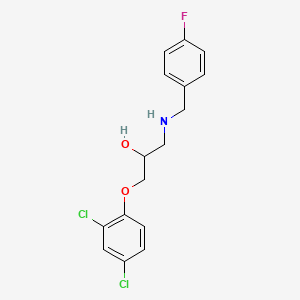
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)



![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
